2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a morpholin-4-yl group at the 5-position and a furan-2-yl moiety substituted with a 3-methylphenoxymethyl group at the 2-position. Its molecular formula is C22H21N3O4, with a molecular weight of 391.43 g/mol (estimated from analogs in ). The morpholine ring contributes to solubility and hydrogen-bonding capacity, while the 3-methylphenoxy group influences lipophilicity and steric interactions .
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-3-2-4-15(11-14)25-13-16-5-6-18(26-16)19-22-17(12-21)20(27-19)23-7-9-24-10-8-23/h2-6,11H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQNFEMDNQXVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Variations on the Oxazole Core
The 5-position of the oxazole ring is critical for modulating biological activity. Key analogs include:
Key Observations :
- Morpholine vs. Pyrrolidine/Azepane : Morpholin-4-yl (6-membered ring) enhances solubility due to its oxygen atom, whereas pyrrolidin-1-yl (5-membered) and azepan-1-yl (7-membered) increase lipophilicity and conformational flexibility .
- Phenoxy Substituents: 3-Methylphenoxy in the target compound vs.
Impact of Morpholine Derivatives
Morpholine-containing analogs are prevalent in drug discovery due to their balanced solubility and hydrogen-bonding capacity. For example:
- 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (CAS 903856-56-4) replaces morpholine with a piperazine ring, increasing molecular weight (436.89 g/mol ) and introducing a chlorobenzoyl group for enhanced receptor affinity .
- 2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile (CAS 942033-42-3) features a morpholin-4-yl-ethylamino side chain, extending the molecule’s length and introducing secondary amine functionality .
Crystallographic and Physicochemical Properties
- Isostructural Analogs : highlights that halogen substitutions (e.g., Cl vs. F) in isostructural compounds minimally affect conformation but alter crystal packing due to van der Waals interactions .
- Thermal Stability : Morpholine derivatives generally exhibit higher melting points compared to pyrrolidine analogs, as seen in (mp 242–243°C for a morpholine-containing thiazole) .
Biological Activity
The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule notable for its diverse functional groups, including furan and oxazole rings, as well as a morpholine moiety. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 422.5 g/mol . The intricate structure allows for multiple interactions with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O4 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 941881-91-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The furan and oxazole rings can engage in interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions are crucial for modulating enzyme activity and could serve as a basis for drug development.
Antimicrobial Activity
Research indicates that compounds containing furan and oxazole moieties exhibit notable antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related compounds:
| Compound Name | MIC (µg/mL) against Bacteria |
|---|---|
| This compound | Pending further studies |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 62.37 against HeLa cells |
| 5-Flourocytosine | 3.2 against various Candida species |
These findings suggest that the compound may possess significant antibacterial and antifungal properties, warranting further investigation.
Cytotoxicity
In vitro studies on structural analogs have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HepG2. For example, a similar compound exhibited an IC50 value of 62.37 µg/mL against HeLa cells, indicating potential anticancer activity.
Case Studies
- Anticancer Potential : A study evaluated the anticancer efficacy of oxazole derivatives, revealing that certain substitutions led to enhanced cytotoxicity against various cancer cell lines.
- Antibacterial Properties : Another investigation into the antimicrobial activity of oxazole derivatives found them effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
